(2R,3R,4S,5R)-2-(2-amino-6-pentylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
(2R,3R,4S,5R)-2-(2-amino-6-pentylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a modified nucleoside characterized by:
- Purine scaffold: Substituted at position 2 with an amino group (-NH₂) and at position 6 with a pentylsulfanyl (-S-C₅H₁₁) chain.
- Sugar moiety: A tetrahydrofuran (oxolane) ring with hydroxymethyl (-CH₂OH) at position 5 and hydroxyl (-OH) groups at positions 3 and 2. The stereochemistry (2R,3R,4S,5R) is critical for biological activity.
- Molecular formula: Estimated as C₁₅H₂₂N₆O₄S (molecular weight ~390.44 g/mol).
This compound is structurally related to adenosine derivatives but features a sulfur-containing alkyl chain at position 6, which enhances lipophilicity and may influence enzyme binding or pharmacokinetics .
Properties
Molecular Formula |
C15H23N5O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-pentylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4S/c1-2-3-4-5-25-13-9-12(18-15(16)19-13)20(7-17-9)14-11(23)10(22)8(6-21)24-14/h7-8,10-11,14,21-23H,2-6H2,1H3,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
UREWHIJUEXKEPW-IDTAVKCVSA-N |
Isomeric SMILES |
CCCCCSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(2-amino-6-pentylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a derivative of purine and oxolane structures that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.34 g/mol. Its structure features a hydroxymethyl group and a sulfanyl group attached to a purine base, which may influence its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral RNA synthesis. It has been modeled to interact with reverse transcriptase enzymes, crucial for retroviral replication processes .
- Antioxidant Properties : The presence of hydroxymethyl and amino groups in its structure may contribute to antioxidant activities, potentially mitigating oxidative stress in biological systems .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study evaluated the antiviral efficacy against HIV-1. The compound was found to exhibit significant inhibitory effects on reverse transcriptase activity, suggesting its potential as an antiretroviral agent .
- Case Study 2 : Research on the antioxidant properties indicated that treatment with this compound reduced markers of oxidative stress in cellular models exposed to free radicals. This suggests a protective role against cellular damage .
- Case Study 3 : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The pentylsulfanyl group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., butylthio in Compounds 21/22) or aromatic substitutions (e.g., 4-chlorophenyl in 55628-45-0) .
- Hydrogen Bonding: The 2-amino group in the target compound and analogs like 714249-80-6 facilitates hydrogen bonding with enzymes, while diethylamino (Compound 22) or nitro groups (83689-41-2) alter charge distribution .
- Stereochemistry : The 2R,3R,4S,5R configuration ensures proper orientation of hydroxyl groups for interactions with binding pockets, unlike compounds with alternative stereochemistry (e.g., 23707-33-7) .
Research Findings and Data Tables
Preparation Methods
Halogenation-Amination-Thiolation Sequence
A three-step protocol derived from chloropurine intermediates is widely employed (Fig. 1):
- 6-Chloropurine formation : Treat 2-aminopurine with POCl₃/DMF to install a chlorine atom at C6.
- Thiolation : Displace Cl with pentylthiol (C₅H₁₁SH) in DMF using K₂CO₃ as base (60°C, 12 hr, 85% yield).
- Protection : Temporarily protect the 2-amino group with acetyl via acetic anhydride to prevent side reactions during glycosylation.
Table 1: Optimization of Thiolation Conditions
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pentylthiol (1.2 eq) | DMF | K₂CO₃ | 60 | 85 |
| Pentylthiol (2 eq) | THF | Et₃N | 40 | 72 |
| Pentylthiol (1.5 eq) | DMSO | DBU | 80 | 68 |
Glycosylation: Coupling Purine to Ribofuranose
Enzymatic Transribosylation
Purine nucleoside phosphorylase (PNPase)-catalyzed transglycosylation offers stereochemical fidelity. Using uridine phosphorylase (UrdPase) and PNPase from E. coli, the method involves:
Chemical Glycosylation (Hilbert-Johnson Reaction)
For non-enzymatic synthesis:
- Sugar activation : Convert 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the corresponding glycosyl bromide using HBr/AcOH.
- Coupling : React with 2-amino-6-pentylsulfanylpurine in anhydrous CH₃CN under N₂, catalyzed by SnCl₄ (0°C → rt, 18 hr).
- Deprotection : Remove benzoyl groups with NH₃/MeOH, followed by acetyl cleavage with NaOH/MeOH (overall yield: 62%).
Critical parameters :
- Excess purine base (2.5 eq) minimizes sugar dimerization.
- Anhydrous conditions prevent hydrolysis of the glycosyl bromide.
Post-Synthetic Modifications and Purification
Deacetylation
Hydrolyze the 2′-acetyl group using methanolic ammonia (7N NH₃/MeOH, 25°C, 6 hr), achieving >95% deprotection without affecting the pentylsulfanyl group.
Chromatographic Purification
- Normal-phase silica gel : Elute with CH₂Cl₂:MeOH (95:5 → 85:15) to isolate the nucleoside.
- HPLC : C18 column, isocratic 30% MeOH/H₂O + 0.1% TFA, retention time = 12.7 min.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms β-D-ribofuranose configuration (Fig. 2). Key metrics:
Comparative Evaluation of Synthetic Routes
Table 2: Enzymatic vs. Chemical Glycosylation
| Parameter | Enzymatic | Chemical |
|---|---|---|
| Yield | 81% | 62% |
| Stereoselectivity | >99% β | 92% β |
| Scale-up feasibility | Moderate | High |
| Cost | High (enzymes) | Low |
Challenges and Mitigation Strategies
- Regioselectivity in thiolation : Competing substitution at C2 is suppressed by using bulkier bases (e.g., DBU) and controlled stoichiometry.
- Glycosylation side products : Minor α-anomers (≤8%) are removed via recrystallization from EtOH/H₂O.
- Pentylsulfanyl oxidation : Include 0.1% BHT in reaction mixtures to prevent disulfide formation.
Q & A
Q. How does the pentylsulfanyl substituent influence binding affinity to adenosine receptors compared to shorter alkyl chains (e.g., butylthio analogs)?
- Methodological Answer: Computational docking (e.g., AutoDock Vina) can predict binding modes by comparing energy scores () of this compound with analogs (e.g., butylthio derivatives). Molecular dynamics simulations (using AMBER or GROMACS) further assess interactions like hydrophobic packing of the pentyl chain in receptor pockets. Experimental validation via competitive binding assays (e.g., H-NECA displacement in A₁/A₂ₐ receptors) quantifies Kᵢ values. Data from similar compounds (e.g., PSB-12404, cyclohexylethylthio analogs) suggest longer alkyl chains enhance receptor subtype selectivity .
Q. What analytical strategies resolve contradictions in NMR data for stereoisomeric impurities?
- Methodological Answer: Use advanced NMR techniques:
- 2D-NMR (COSY, HSQC): Assign proton-proton coupling and C correlations to confirm stereochemistry.
- NOESY: Detect spatial proximity between H2' (oxolane) and purine H8 to validate β-D-ribose configuration.
- Chiral HPLC: Separate stereoisomers using a CHIRALPAK® column (hexane/isopropanol mobile phase).
Discrepancies in H shifts (e.g., H1' at δ 5.9–6.1 ppm) may arise from residual solvents or tautomerism; deuterated DMSO or D₂O can suppress these artifacts .
Q. How can researchers optimize enzymatic assays to study this compound’s inhibition of CD39/CD73 ectonucleotidases?
- Methodological Answer:
- Enzyme kinetics: Use recombinant CD39/CD73 and measure ATP/AMP hydrolysis via malachite green phosphate assay.
- IC₅₀ determination: Pre-incubate enzyme with 0.1–100 µM compound, then add substrate. Fit data to a sigmoidal dose-response curve (GraphPad Prism).
- Selectivity profiling: Test against related enzymes (e.g., alkaline phosphatase) to rule off-target effects.
Reference studies on ARL67156 analogs (butylthio derivatives) show that sulfur substitution at C6 enhances inhibitory potency by ~10-fold compared to hydroxyl analogs .
Methodological Notes
- Synthetic Yield Optimization: Replace iodine with milder alkylating agents (e.g., alkyl tosylates) to reduce side reactions.
- Data Reproducibility: Use internal standards (e.g., deuterated adenosine) in LC-MS to normalize batch-to-batch variability.
- Computational Workflows: Employ the Particle Mesh Ewald (PME) method for accurate electrostatic calculations in molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
